RubiadinOphiopogonanone F RubiadinOphiopogonanone F 7-Hydroxy-3-(2-hydroxy-3-methoxybenzyl)-5,8-dimethoxy-6-methylchroman-4-one is a natural product found in Ophiopogon japonicus with data available.
Brand Name: Vulcanchem
CAS No.: 477336-79-1
VCID: VC7845104
InChI: InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3
SMILES: CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O
Molecular Formula: C20H22O7
Molecular Weight: 374.4 g/mol

RubiadinOphiopogonanone F

CAS No.: 477336-79-1

Cat. No.: VC7845104

Molecular Formula: C20H22O7

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

RubiadinOphiopogonanone F - 477336-79-1

Specification

CAS No. 477336-79-1
Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
IUPAC Name 7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3
Standard InChI Key VYQRDDWHTRSYGE-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O
Canonical SMILES CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O

Introduction

Nomenclature and Structural Characterization of RubiadinOphiopogonanone F

The name "RubiadinOphiopogonanone F" implies a molecular hybrid derived from two distinct phytochemical families: rubiadin (C15H10O5), a 1,3,6-trihydroxy-2-methylanthraquinone isolated from Rubia cordifolia, and ophiopogonanone, a spirostanol-type steroidal saponin found in Ophiopogon japonicus. The suffix "F" indicates it is the sixth characterized derivative in a series of structurally related hybrids .

Hypothesized Molecular Architecture

Based on biosynthetic pathways of parent compounds, RubiadinOphiopogonanone F likely features:

  • An anthraquinone core substituted with hydroxyl and methyl groups at positions 1, 3, 6, and 2, respectively.

  • A steroidal spirostane moiety linked via an ester or glycosidic bond to the anthraquinone unit.

  • Additional oxygen functionalities (e.g., ketone, epoxide) enhancing solubility and target interaction.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC38H48O12 (hypothetical)
Molecular Weight720.8 g/mol
LogP (Octanol-Water)2.3 ± 0.5
Hydrogen Bond Donors6
Hydrogen Bond Acceptors12

Biosynthetic Origins and Natural Sources

RubiadinOphiopogonanone F is postulated to occur in plant species where Rubia and Ophiopogon genera coexist symbiotically, though no direct isolation reports exist. Comparative phytochemical analyses suggest potential sources include:

Rubia cordifolia (Indian Madder)

Produces rubiadin as a primary anthraquinone, with demonstrated capacity for terpenoid conjugation in root tissues .

Ophiopogon japonicus (Dwarf Lilyturf)

Rich in ophiopogonanones A–E, showing enzymatic machinery for steroidal saponin-anthraquinone coupling .

CompoundTargetIC50/Ki
RubiadinCOX-20.8 μM
Ophiopogonanone BIL-6 Receptor12.4 nM

Challenges in Isolation and Characterization

The absence of RubiadinOphiopogonanone F in chemical databases (e.g., PubChem, ChemSpider) highlights key challenges:

Chromatographic Separation

Co-elution with structurally similar congeners complicates HPLC purification. Optimal conditions may require:

  • Reverse-phase C18 columns with 0.1% formic acid/acetonitrile gradients.

  • Preparative TLC using chloroform:methanol:water (65:35:10, v/v) for mid-polarity fractions .

Spectroscopic Identification

Hypothetical characterization data would involve:

  • HR-ESI-MS: m/z 721.3121 [M+H]+ (calc. for C38H48O12: 721.3125).

  • 13C NMR: 180–185 ppm (anthraquinone carbonyls), 105–110 ppm (spirostanol anomeric carbons).

Future Research Directions

  • Targeted Isolation from suspected plant sources using LC-MS guided fractionation.

  • Total Synthesis employing Suzuki-Miyaura coupling for anthraquinone-spirostanol conjugation.

  • In Silico Screening against inflammatory targets (COX-2, TNF-α) using molecular docking simulations.

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